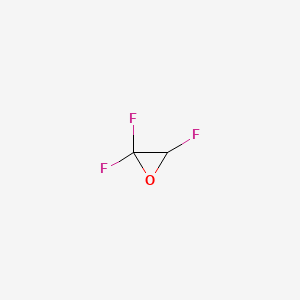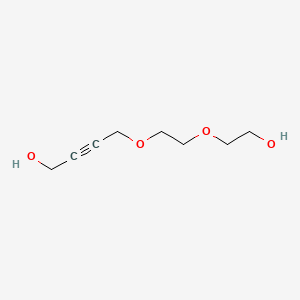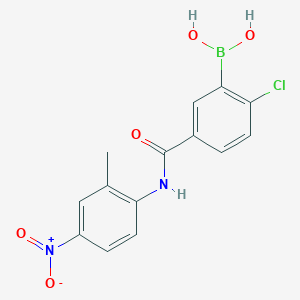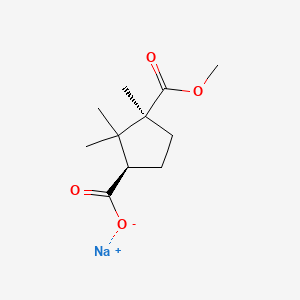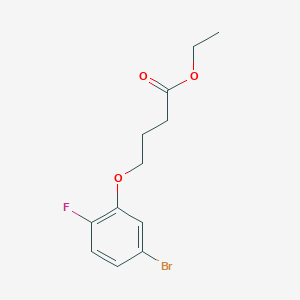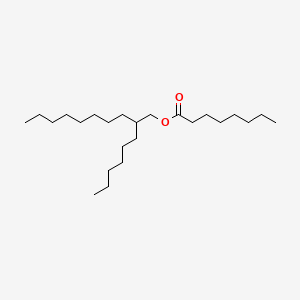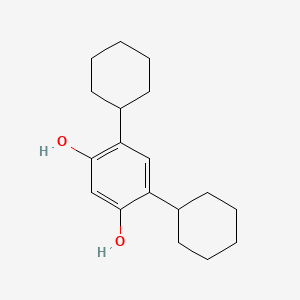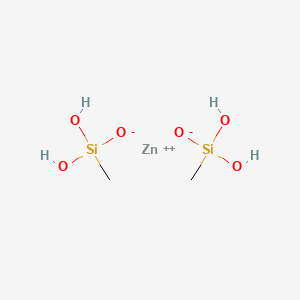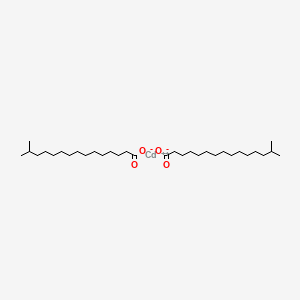
Cadmium isohexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Cadmium isohexadecanoate can be synthesized through a reaction between cadmium salts (such as cadmium chloride) and isohexadecanoic acid. The reaction typically involves dissolving the cadmium salt in water and then adding the isohexadecanoic acid dissolved in an organic solvent. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound as a precipitate.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The precipitate is then filtered, washed, and dried to obtain the pure compound.
化学反応の分析
Types of Reactions: Cadmium isohexadecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide and other by-products.
Reduction: The compound can be reduced under specific conditions to yield cadmium metal and isohexadecanoic acid.
Substitution: It can participate in substitution reactions where the cadmium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reactions with other metal salts in aqueous or organic solvents.
Major Products Formed:
Oxidation: Cadmium oxide and isohexadecanoic acid derivatives.
Reduction: Cadmium metal and isohexadecanoic acid.
Substitution: New metal isohexadecanoates and cadmium salts.
科学的研究の応用
Cadmium isohexadecanoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of cadmium-based materials, including nanoparticles and thin films.
Biology: Studied for its potential effects on biological systems, particularly in understanding cadmium toxicity and its interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of specialized coatings and as a stabilizer in certain polymer formulations.
作用機序
The mechanism of action of cadmium isohexadecanoate involves its interaction with cellular components, leading to various biochemical effects. Cadmium ions can disrupt cellular processes by binding to proteins and enzymes, interfering with their normal function. This can result in oxidative stress, disruption of calcium signaling, and activation of stress response pathways. The compound’s effects are mediated through its ability to generate reactive oxygen species and modulate gene expression.
類似化合物との比較
Cadmium Stearate: A cadmium salt of stearic acid, used in similar applications but with different physical properties.
Cadmium Palmitate: A cadmium salt of palmitic acid, also used in materials science and industrial applications.
特性
CAS番号 |
95892-12-9 |
|---|---|
分子式 |
C32H62CdO4 |
分子量 |
623.2 g/mol |
IUPAC名 |
cadmium(2+);14-methylpentadecanoate |
InChI |
InChI=1S/2C16H32O2.Cd/c2*1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18;/h2*15H,3-14H2,1-2H3,(H,17,18);/q;;+2/p-2 |
InChIキー |
GOAZXZRTAZQOMI-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCC(=O)[O-].[Cd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


